Cephalosporolide J

Description

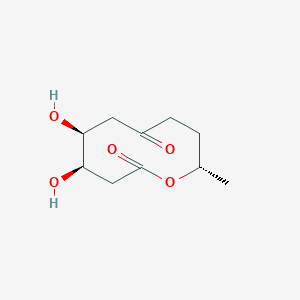

Structure

3D Structure

Properties

Molecular Formula |

C10H16O5 |

|---|---|

Molecular Weight |

216.23 g/mol |

IUPAC Name |

(4R,5S,10S)-4,5-dihydroxy-10-methyloxecane-2,7-dione |

InChI |

InChI=1S/C10H16O5/c1-6-2-3-7(11)4-8(12)9(13)5-10(14)15-6/h6,8-9,12-13H,2-5H2,1H3/t6-,8-,9+/m0/s1 |

InChI Key |

JTOYXZZLKBAIEJ-CNUIFLNQSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)C[C@@H]([C@@H](CC(=O)O1)O)O |

Canonical SMILES |

CC1CCC(=O)CC(C(CC(=O)O1)O)O |

Synonyms |

cephalosporolide J |

Origin of Product |

United States |

Advanced Investigations into Cephalosporolide J Stereochemistry and Structure Revisions

Comprehensive Structural Revision Studies (First Major Revision)

Integration of Computational Chemistry for Structural Verification

Advanced In Silico Methodologies for Stereoisomer Differentiation

In the initial investigation of the compound first identified as Cephalosporolide J, computational chemistry played a pivotal role ing the proposed structure. Researchers employed in silico methods, specifically the computational prediction of 13C NMR spectra, to differentiate between possible stereoisomers. acs.org By comparing the computationally generated spectral data with the experimental NMR data of the isolated natural product, a significant discrepancy was noted.

Further computational analysis revealed that the NMR spectra of the purported this compound were, in fact, identical to those of a known compound, Cephalosporolide C. fao.org This computational evidence was the first strong indication that the initially proposed structure for this compound was incorrect and that the isolated compound was likely an existing, previously characterized molecule. acs.orgfao.org

Synthetic Validation of the Initial Structural Revision (Identity with Cephalosporolide C)

To corroborate the findings from computational studies, the total synthesis of the originally proposed structure of this compound was undertaken. acs.org This synthetic endeavor served as the definitive test for the initial structural assignment.

Second Structural Revision and Definitive Elucidation (Post-2018)

Following the initial structural revision, the name "this compound" was later assigned to a new, distinct natural product, necessitating a second wave of structural elucidation and stereochemical determination.

Re-evaluation of this compound as a Distinct Natural Product from Deep-Sea Sediments

In 2018, a new spirocyclic compound was isolated from a deep-sea sediment-derived fungus. thieme-connect.comresearchgate.net This newly discovered molecule was given the designation this compound. thieme-connect.com This event marked the re-emergence of this compound as a unique chemical entity, separate from the compound that had been previously misidentified. The new this compound possesses a unique bicyclo[3.3.0]furanolactone moiety, distinguishing it as a novel polyketide. thieme-connect.comresearchgate.netthieme-connect.com

Absolute Stereochemistry Determination as the 9-epi Stereoisomer of the Originally Proposed Structure

The definitive structural elucidation of the new this compound was achieved through its first total synthesis. thieme-connect.comresearchgate.netthieme-connect.com This synthetic effort was crucial in establishing the absolute stereochemistry of the molecule. The adopted synthetic strategy involved key steps such as the alkynylation of a γ-lactone and a hydrogenation-triggered spiroketalization. thieme-connect.comthieme-connect.com

Through this synthesis, it was determined that the correct structure of the new this compound is that of the 9-epi stereoisomer of the structure that was originally and incorrectly proposed for the compound isolated from the wood decay fungus Armillaria tabescens. thieme-connect.comresearchgate.net This finding brought a definitive resolution to the stereochemical puzzle of this compound, solidifying its identity as a distinct and correctly characterized natural product. thieme-connect.comresearchgate.netthieme-connect.com

Interactive Data Tables

Table 1: Chronology of this compound Structural Revisions

| Date | Event | Key Finding | References |

| Pre-2014 | Initial Isolation and Proposal | A structure is proposed for a compound named this compound. | thieme-connect.com |

| 2014 | First Structural Revision | Computational and synthetic data reveal the isolated compound is identical to Cephalosporolide C. | acs.orgfao.org |

| 2018 | Re-isolation of a New Compound | A new, distinct natural product is isolated from deep-sea sediments and named this compound. | thieme-connect.comresearchgate.net |

| 2022-2023 | Second Structural Revision and Definitive Elucidation | Total synthesis confirms the absolute stereochemistry as the 9-epi stereoisomer of the originally proposed structure. | thieme-connect.comresearchgate.netthieme-connect.com |

Table 2: Comparison of Spectroscopic Data

| Compound | 13C NMR Data Comparison | Outcome of Comparison |

| Originally Proposed this compound (Synthesized) | Compared with the natural isolate. | Not a match. |

| Natural Isolate (initially "this compound") | Compared with Cephalosporolide C. | Identical. |

| New this compound (from deep-sea fungus) | Compared with synthesized 9-epi stereoisomer. | Match confirmed. |

Strategies and Methodologies in the Total Synthesis of Cephalosporolide J

Historical and Current Overview of Cephalosporolide Synthetic Endeavors

The cephalosporolides are a family of polyketide natural products isolated from various fungal species, primarily from the genera Cephalosporium and Penicillium. thieme-connect.comtandfonline.com These compounds have garnered significant interest from the synthetic chemistry community due to their intriguing molecular architectures and diverse biological activities. thieme-connect.com The family includes members with ten-membered lactone rings (decanolides) and others featuring more complex tricyclic systems characterized by a nih.govnih.gov-spiroketal fused to a γ-lactone. nih.gov

Early work in the field was spurred by the isolation of the first members of the family and the proposal of a possible biogenetic link between the decanolide and the spiroketal-containing structures. nih.gov This biosynthetic hypothesis has inspired biomimetic synthetic strategies. nih.gov Over the years, numerous research groups have contributed to the total synthesis of various cephalosporolides, including C, D, E, F, H, and I. tandfonline.comchim.itacs.orgoup.com These synthetic campaigns have not only provided access to these natural products for further study but have also served as a platform for developing and showcasing new synthetic methodologies. nih.gov A recurring theme in the history of cephalosporolide synthesis has been the challenge of structural elucidation and revision. In several cases, including for cephalosporolides C, H, and J, total synthesis has been instrumental in correcting the initially proposed structures. acs.orgthieme-connect.combeilstein-journals.orgnih.govacs.org

The synthesis of the core structures of cephalosporolides hinges on the effective construction of two key architectural motifs: medium-sized lactones (specifically eight- to ten-membered rings) and oxygenated 5,5-spiroketals. tandfonline.comd-nb.infobeilstein-journals.org The formation of medium-sized rings is notoriously challenging due to unfavorable entropic factors and transannular strain. mdpi.comnih.gov Synthetic chemists have developed various strategies to overcome these hurdles, including macrolactonization reactions like the Yamaguchi esterification, and ring-closing metathesis (RCM). tandfonline.combenthamdirect.comeurjchem.com More recent innovative approaches include ring-expansion reactions, which proceed through more readily formed smaller rings that subsequently rearrange to the desired medium-sized scaffolds. mdpi.comrsc.orgacs.org For instance, strategies involving the oxidative cleavage of bridged polycyclic compounds have provided a mild and effective route to medium-ring lactones. mdpi.com

The construction of the 5,5-spiroketal moiety, a rigid framework found in many bioactive natural products, has also seen significant methodological development. beilstein-journals.orgmdpi.com Traditional methods often rely on the acid-catalyzed cyclization of a dihydroxy ketone precursor. beilstein-journals.org However, achieving high stereoselectivity at the anomeric spiro-center can be difficult. beilstein-journals.org To address this, modern methods have been developed, with gold-catalyzed cycloisomerization of alkynediols emerging as a particularly powerful tool. d-nb.infobeilstein-journals.orgmdpi.com This reaction proceeds under mild conditions and has been successfully applied in the synthesis of cephalosporolide H. d-nb.infomdpi.com Another key strategy involves the oxidative spirocyclization of tetrahydrofuryl propanols. beilstein-journals.org These advanced methodologies have been crucial in enabling the stereocontrolled and efficient assembly of the complex cephalosporolide framework. chim.it

Achieving precise control over the multiple stereocenters present in the cephalosporolide family is a paramount challenge in their total synthesis. chim.itbeilstein-journals.org The relative and absolute stereochemistry of the molecule is critical to its biological activity. beilstein-journals.org Synthetic strategies have employed a range of techniques to install the required stereochemistry with high fidelity.

Chiral pool synthesis, starting from readily available enantiopure materials like D-pantolactone, D-glucono-δ-lactone, or L-mannonic-γ-lactone, has been a common approach to establish initial stereocenters. beilstein-journals.orgresearchgate.net Substrate-controlled reactions are then often used to relay this chirality throughout the molecule.

For the creation of new stereocenters, asymmetric reactions are indispensable. The Sharpless asymmetric dihydroxylation, for example, has been frequently used to install the β-hydroxy-γ-lactone moiety with high enantioselectivity. thieme-connect.comresearchgate.netbeilstein-journals.org Similarly, asymmetric reductions, such as those using Corey-Bakshi-Shibata (CBS) catalysts, have been employed to set the stereochemistry of key alcohol intermediates. chim.it

A significant hurdle has been controlling the stereochemistry of the spiroketal center, as cephalosporolides E and F, for instance, are epimers at this position and are often isolated as a mixture. beilstein-journals.orgresearchgate.net Dudley and coworkers developed a notable strategy using zinc-chelation to control the spiroketal stereochemistry. beilstein-journals.orgbeilstein-journals.org This method allows for the selective formation of either the thermodynamically favored or disfavored spiroketal isomer by leveraging chelation between a hydroxyl group and the zinc salt, overriding standard steric biases. beilstein-journals.org This approach enabled the first stereocontrolled synthesis of cephalosporolide E. beilstein-journals.org Tandem radical/polar crossover reactions have also been developed as a stereoselective method for spiroketal formation. acs.orgnih.govnih.gov

The Definitive Total Synthesis of Cephalosporolide J

The first and definitive total synthesis of this compound was reported by Koichiro Ota, Kazuo Kamaike, and Hiroaki Miyaoka in 2022. thieme-connect.comresearchgate.netresearchgate.net this compound is a polyketide isolated from the deep-sea sediment-derived fungus Penicillium commune, featuring a unique bicyclo[3.3.0]furanolactone moiety within a tricyclic spiroketal structure. thieme-connect.comthieme-connect.com The synthesis was crucial not only for confirming the connectivity of the molecule but also for revising its originally proposed stereochemistry. thieme-connect.com The work established that the correct structure of natural this compound is the 9-epi stereoisomer of what was initially reported. thieme-connect.comresearchgate.net Prior to this synthesis, another group had synthesized the originally proposed structure and found that its NMR data did not match the natural product, suggesting a structural misassignment. acs.orgthieme-connect.comacs.org

The synthetic strategy for this compound was convergent, meaning the molecule was assembled from two major fragments that were prepared separately and then joined together late in the synthesis. thieme-connect.comthieme-connect.de

The key retrosynthetic disconnections are as follows:

Final Oxidation: The final bicyclo[3.3.0]furanolactone framework was envisioned to be formed via oxidation of a diol precursor (Diol A). thieme-connect.com

Spiroketalization: The 5,5-spiroketal moiety in Diol A would be constructed through the spiroketalization of a δ,δ′-dihydroxyketone intermediate (Ketone B). thieme-connect.com

Alkynylation and Hydrogenation: Ketone B was designed to be accessed from a γ-lactone fragment (Fragment D). This involves the ring-opening of the lactone with a lithium acetylide derived from an alkyne fragment (Fragment C), followed by hydrogenation of the resulting triple bond. thieme-connect.com

This analysis breaks the complex target molecule down into two key building blocks: the optically active terminal alkyne C and the enantiopure γ-lactone D . thieme-connect.com Both of these fragments could be synthesized from known starting materials. thieme-connect.com

The successful execution of the total synthesis of this compound relied on a series of key chemical reactions and reagents to build the carbon skeleton and install the correct stereochemistry.

| Transformation | Reagents/Conditions | Purpose | Reference(s) |

| Kinetic Resolution | Lipase (B570770) AK, vinyl acetate (B1210297) | To resolve a racemic propargylic alcohol, providing the enantiopure alkyne precursor (+)-2 . | thieme-connect.com |

| Sharpless Asymmetric Dihydroxylation | AD-mix α, MeSO₂NH₂ | To create the chiral diol that cyclizes to form the key γ-lactone 7 with high enantiomeric excess. | thieme-connect.combeilstein-journals.org |

| Alkynylation of γ-Lactone | BuLi, BF₃·OEt₂ | To couple the alkyne and γ-lactone fragments via nucleophilic attack of the lithium acetylide on the lactone. | thieme-connect.com |

| Hydrogenation | H₂, Pd/C | To reduce the alkyne triple bond, which triggers a spontaneous spiroketalization to form the core tricyclic structure. | thieme-connect.comresearchgate.net |

| Desilylation | TBAF or TBAT | To remove the silyl (B83357) protecting group in the final step to yield this compound. | rsc.org |

A pivotal step in the synthesis of this compound was the coupling of the two main fragments via the alkynylation of a γ-lactone. thieme-connect.comresearchgate.netresearchgate.net This specific transformation involved the reaction of the enantiopure γ-lactone 7 with a lithium acetylide generated from the terminal alkyne fragment (+)-4 . thieme-connect.com

The reaction was carried out by first treating the benzyl-protected terminal alkyne (+)-4 with n-butyllithium (BuLi) at –78 °C to form the corresponding lithium acetylide. thieme-connect.com Boron trifluoride etherate (BF₃·OEt₂) was then added, which is proposed to activate the γ-lactone 7 towards nucleophilic attack. thieme-connect.com The γ-lactone 7 , dissolved in THF, was then added to the reaction mixture. thieme-connect.com The acetylide attacked the activated lactone, leading to a ring-opened intermediate. Upon workup, this furnished the α,β-unsaturated ynone 8 in good yield (72%). thieme-connect.com This key C-C bond-forming reaction successfully united the two complex fragments, setting the stage for the subsequent hydrogenation and spiroketalization cascade to form the core of this compound. thieme-connect.comrsc.org This strategy highlights a powerful method for elaborating γ-lactone scaffolds in the synthesis of complex natural products. acs.orgnih.gov

Crucial Synthetic Transformations and Reagents

Spiroketalization Triggered by Alkyne Hydrogenation

A key strategic element in the first total synthesis of this compound was the late-stage construction of the spiroketal moiety. rsc.orgthieme-connect.comthieme-connect.com This was ingeniously achieved through a spiroketalization reaction triggered by the hydrogenation of an alkyne precursor. rsc.orgthieme-connect.comthieme-connect.com This approach elegantly sets the stage for the formation of the complex tricyclic core of the molecule.

The synthesis commenced with the alkynylation of a γ-lactone with a lithium alkynyltrifluoroborate, forming an α,β-unsaturated ynone intermediate. rsc.orgthieme-connect.com Subsequent hydrogenation of the triple bond in this intermediate initiated a cascade of reactions, leading to the desired spiroketal. rsc.orgthieme-connect.comthieme-connect.com This transformation is not only efficient but also plays a crucial role in establishing the correct stereochemistry of the final product. The successful application of this methodology was instrumental in revising the originally proposed structure of this compound to its 9-epi stereoisomer. rsc.orgthieme-connect.com

Convergent Assembly Strategies

In the context of this compound, a convergent strategy was employed where the molecule was retrosynthetically disconnected into two main fragments: a right-hand γ-lactone portion and a left-hand alkyne segment. thieme-connect.com The successful coupling of these fragments and subsequent cyclization demonstrates the power of convergent synthesis in tackling complex molecular architectures.

Application of Chiral Auxiliaries and Asymmetric Methods

The stereocontrolled synthesis of this compound and related spiroketal-containing natural products heavily relies on the use of chiral auxiliaries and asymmetric methods to establish the numerous stereocenters present in the molecule. chim.itacs.org These methods are crucial for obtaining enantiomerically pure compounds, which is essential for biological evaluation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically enriched starting materials for the synthesis of this compound. thieme-connect.comthieme-connect.de In the first total synthesis, lipase AK from Pseudomonas fluorescens was utilized to resolve a racemic propargylic alcohol. thieme-connect.comthieme-connect.de This enzymatic process selectively acetylated one enantiomer, allowing for the separation of the unreacted, highly enantiopure alcohol, which served as a key building block for the alkyne fragment of this compound. thieme-connect.comthieme-connect.de The use of enzymes offers a mild and highly selective method for accessing chiral synthons, often with high enantiomeric excess. thieme-connect.comthieme-connect.de

Innovations in Cephalosporolide Synthetic Chemistry

The pursuit of more efficient and elegant syntheses of this compound and its family members has driven significant innovation in synthetic chemistry. These advancements include the development of novel catalytic systems and the application of biomimetic transformations that mimic nature's synthetic pathways.

Gold-Catalyzed Oxycyclizations and Spiroketal Formation

Gold catalysis has emerged as a powerful tool in modern organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. researchgate.netbeilstein-journals.orgmdpi.com In the context of cephalosporolide synthesis, gold-catalyzed oxycyclization reactions have been effectively employed to construct the characteristic spiroketal core. beilstein-journals.orgmdpi.com

For instance, gold(I) chloride has been shown to efficiently catalyze the cycloisomerization of alkyne diols to form the desired 5,5-spiroketal system. beilstein-journals.org This reaction proceeds under mild conditions and demonstrates the utility of gold catalysts in orchestrating complex cyclization cascades. The choice of solvent, such as methanol (B129727), can be critical in suppressing undesired side reactions like furan (B31954) formation. beilstein-journals.org These gold-catalyzed methods provide a direct and atom-economical route to the core structure of cephalosporolides.

Biomimetic Transformations: Oxidative Ring Expansion and Ring Contraction

Biomimetic synthesis, which seeks to emulate proposed biosynthetic pathways, offers a powerful and often elegant approach to the construction of complex natural products. researchgate.netacs.orgnih.gov For the cephalosporolide family, a biomimetic strategy involving oxidative ring expansion and subsequent ring contraction has been developed. researchgate.netacs.orgnih.gov

This strategy is inspired by the proposed biogenetic relationship between 10-membered lactones (decanolides) and tricyclic researchgate.netresearchgate.net-spiroacetal-cis-fused-γ-lactones (SAFLs). researchgate.net A key transformation in this approach is the pyridinium (B92312) chlorochromate (PCC)-promoted oxidative ring expansion of β-hydroxy cyclic ethers to form the corresponding 10-membered lactones. acs.orgnih.gov This is followed by a dehydrative ring-contraction rearrangement of the lactone to furnish the tricyclic spiroketal core. acs.orgnih.gov This bio-inspired sequence not only provides a unified strategy for accessing various cephalosporolide and penisporolide natural products but has also been instrumental in the structural revision of several members of this family. researchgate.netnih.gov

Protecting-Group-Free Synthetic Routes

The pursuit of atom and step economy in organic synthesis has led to the development of protecting-group-free strategies, which aim to streamline synthetic sequences by avoiding the traditional steps of masking and demasking reactive functional groups. While a completely protecting-group-free total synthesis of this compound has not yet been reported, significant progress in this area has been demonstrated in the synthesis of closely related members of the cephalosporolide family, namely Cephalosporolides E and F. These achievements provide a strong proof-of-concept for the application of such methodologies to this compound.

A notable example is the concise, protecting-group-free total synthesis of Cephalosporolides E and F. researchgate.netrsc.org This elegant approach significantly shortens the synthetic route. rsc.org Key transformations in this synthesis are outlined in the table below.

| Step | Reaction | Significance | Reference(s) |

| 1 | One-pot conversion of L-mannonic-γ-lactone | Efficiently generates a key β-hydroxy-γ-lactone intermediate. | rsc.orgchim.it |

| 2 | Cross-metathesis | Forms a crucial carbon-carbon bond to build the molecular backbone. | rsc.org |

| 3 | Wacker-type oxidative spiroketalization | The internal olefin acts as a latent keto group, enabling a regioselective cyclization to form the spiroketal core. | rsc.org |

This strategy showcases how the careful choice of starting materials and reactions can circumvent the need for protecting groups, leading to a more efficient synthesis.

Further advancing the case for protecting-group-free synthesis, a seven-step, stereoselective total synthesis of (+)-Cephalosporolide F has been accomplished starting from D-glucose. nih.govacs.org This synthesis is not only protecting-group-free but also employs environmentally benign methodologies. nih.gov The key reactions that enabled this feat were a microwave-assisted reaction of Meldrum's acid with D-glucose and a low-temperature, visible-light photoredox spirocyclization of a chiral N-alkoxyphthalimide. nih.govacs.org The success of these syntheses for closely related analogues suggests that a protecting-group-free total synthesis of this compound is a tangible goal for future research.

Other Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed carbonylation)

Transition metal catalysis has been indispensable in the total synthesis of complex natural products, and the synthesis of this compound and its congeners is no exception. While palladium-catalyzed carbonylation is a robust method for the formation of lactone rings in natural product synthesis, the first total synthesis of this compound itself did not prominently feature this specific reaction. rsc.orgresearchgate.netnih.gov The reported synthesis instead relied on an alkynylation of a γ-lactone followed by a spiroketalization that was triggered by the hydrogenation of the alkyne. researchgate.netresearchgate.net

However, other transition metals, particularly gold, have proven to be highly effective in constructing the characteristic 5,5-spiroketal core of the cephalosporolides. Gold(I) catalysts are powerful soft Lewis acids that can activate alkyne functionalities towards nucleophilic attack. beilstein-journals.orgscispace.commdpi.com

A key application of gold catalysis in this context is the cycloisomerization of alkynediol precursors to form the spiroketal moiety. beilstein-journals.orgscispace.commdpi.com The table below summarizes some of the key findings in this area.

| Catalyst | Substrate | Key Transformation | Yield | Reference(s) |

| Gold(I) chloride | Protected alkyne triol | Cycloisomerization with concomitant deprotection | Good | beilstein-journals.orgresearchgate.net |

| Gold(I) chloride | Alkynediol system | Spiroketalization | 88% | scispace.commdpi.com |

| Gold catalyst | Epoxide-alkyne coupled intermediate | Alkynol cycloisomerization | Not specified | chim.it |

In one of these synthetic endeavors, the use of methanol as a solvent was found to be critical for suppressing the formation of an undesired furan byproduct. beilstein-journals.org Although the gold-catalyzed spiroketalization can sometimes result in a mixture of spiroketal epimers, these mixtures can often be isomerized to the thermodynamically more stable product, for instance, through chelation with zinc chloride. scispace.commdpi.comresearchgate.net

While not directly employed in the first total synthesis of this compound, palladium-catalyzed carbonylation remains a highly relevant strategy. For example, a palladium-catalyzed oxy-carbonylation was a key step in the formal synthesis of (+)-pyrenolide D, another natural product featuring a spiroketal. chim.it This demonstrates the potential for such reactions to be incorporated into future, second-generation syntheses of this compound, possibly leading to more convergent and efficient routes.

Biosynthetic Origin and Chemical Ecology of Cephalosporolide J

Fungal Bioprospecting and Isolation from Diverse Microorganisms

Cephalosporolide J was identified as a new diastereomer in the cephalosporolide series following chemical analysis of ethyl acetate (B1210297) extracts from the fungus Armillaria tabescens (strain JNB-OZ344). nih.govusda.gov These extracts demonstrated notable fungistatic and bacteristatic activities against several human pathogens. nih.gov The isolation process involved culturing the fungus on boiled brown rice grains, followed by extraction with ethyl acetate. nih.gov Subsequent separation and purification of the extract constituents, utilizing techniques such as preparative thin-layer chromatography (TLC) on silica (B1680970) gel, led to the isolation of this compound along with other known and new compounds. nih.gov

Initially, the structure of what was identified as 'this compound' from Armillaria tabescens was proposed based on NMR analysis. oup.comthieme-connect.com However, subsequent total synthesis of this proposed structure revealed it to be incorrect. thieme-connect.com Further investigation confirmed that the compound isolated from A. tabescens was, in fact, identical to Cephalosporolide C, which had been discovered earlier. thieme-connect.com A new spirocyclic compound was later given the name 'this compound'. thieme-connect.com

The authentically named this compound is a polyketide derived from a deep-sea sediment microorganism. thieme-connect.comrsc.orgresearchgate.net Fungi from marine sediments, particularly from deep-sea environments, are a significant source of novel natural products with diverse biological activities. wikipedia.orgjapsonline.com The unique conditions of the deep sea, such as high pressure and low temperatures, are thought to influence the secondary metabolic pathways of these fungi, leading to the production of structurally unique compounds. japsonline.com this compound, with its distinct bicyclo[3.3.0]furanolactone structure, is an example of such a novel compound. thieme-connect.comrsc.org Its total synthesis confirmed its origin from deep-sea sediment and established its correct stereochemistry as the 9-epi stereoisomer of the originally proposed structure. thieme-connect.comrsc.orgresearchgate.net

The cephalosporolide family of natural products encompasses a range of structurally related lactones isolated from various fungal species. The initial members of this class, Cephalosporolides B-F, were first isolated from the fungus Cephalosporium aphidicola. oup.com These compounds are pentaketide (B10854585) lactones. oup.com

Subsequent research has led to the isolation of other cephalosporolides from different fungal genera. For instance, Cephalosporolides H and I were isolated from a marine-derived fungus, Penicillium sp. researchgate.net Fungi of the Penicillium genus are known producers of a variety of bioactive secondary metabolites, including other cephalosporolides. wikipedia.org While specific reports on cephalosporolide isolation from Trichoderma arundinaceum and Isaria tenuipes are less common in the searched literature, the broad distribution of fungi capable of producing such polyketides suggests that related compounds may be found in these or other related species.

The structural diversity within the cephalosporolide family is significant, with some members featuring a 10-membered macrolactone ring (like Cephalosporolides B, C, D, and G) and others possessing a rigid 5,5-spiroketal framework (like Cephalosporolides E, F, H, and I). researchgate.net This structural variation often arises from differences in their biosynthetic pathways.

Elucidation of Proposed Biosynthetic Pathways

This compound is a polyketide, a class of natural products synthesized by polyketide synthases (PKSs). rsc.orguiowa.edu The biosynthesis of polyketides involves the repeated condensation of two-carbon units, typically derived from acetyl-CoA and malonyl-CoA. uiowa.edu The resulting polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, to form the final complex structure.

The proposed biosynthesis of the broader cordycicadin family, which shares structural similarities with cephalosporolides, suggests the formation of a linear polyketide precursor. chemrxiv.org This precursor then undergoes cyclization and other modifications. For cephalosporolides, a pentaketide precursor is the starting point. oup.com Key intermediates in the proposed biosynthetic pathways of related compounds include various linear and cyclized polyketide derivatives. The specific intermediates leading to this compound have been explored through synthetic studies, which often aim to mimic plausible biosynthetic steps.

The formation of the characteristic lactone and spiroketal structures in cephalosporolides is a key aspect of their biosynthesis and has been a focus of synthetic chemistry efforts. The 10-membered lactone ring found in compounds like Cephalosporolide C is proposed to form through an intramolecular transesterification of a hydroxy acid precursor. chemrxiv.org

For cephalosporolides containing a spiroketal moiety, such as Cephalosporolides E and F, the formation of the spiroketal is a critical step. Synthetic strategies have been developed to control the stereochemistry of this spiroketal center. One approach involves a gold-catalyzed alkyne-diol cycloisomerization to form the oxygenated 5,5-spiroketal. beilstein-journals.org Another method utilizes a zinc-chelation strategy to guide the stereochemical outcome of the spiroketalization. beilstein-journals.org The synthesis of this compound itself involved a spiroketalization step triggered by the hydrogenation of a triple bond in a precursor molecule. thieme-connect.com These synthetic routes provide mechanistic insights into how these complex structures might be formed in nature.

Biomimetic Syntheses as Probes for Biosynthetic Pathways

The investigation of complex natural product biosynthesis is often advanced through synthetic chemistry, particularly through biomimetic syntheses. These routes aim to mimic proposed biosynthetic steps in the laboratory, providing tangible evidence for or against a hypothesized pathway. In the case of the cephalosporolide family of polyketides, biomimetic synthesis has been a crucial tool for both structural confirmation and the elucidation of plausible biosynthetic transformations.

Structural Elucidation and Synthetic Revision of this compound

The history of this compound is marked by structural revisions, a common challenge with complex natural products where initial spectroscopic data can be ambiguous. An initial compound isolated from the wood decay fungus Armillaria tabescens was named 'this compound' in 2013. thieme-connect.com However, a total synthesis of this proposed structure by Tong and colleagues in 2014 revealed that its NMR spectra were identical to those of Cephalosporolide C. thieme-connect.comacs.orgnih.govoup.com This work suggested that the initially reported 'this compound' was, in fact, Cephalosporolide C. acs.orgnih.gov

Subsequently, in 2018, a new and distinct spirocyclic polyketide isolated from a deep-sea sediment-derived fungus, Penicillium sp., was given the name this compound. thieme-connect.comorganic-chemistry.org This compound features a unique bicyclo[3.3.0]furanolactone moiety. thieme-connect.comresearchgate.net The first total synthesis of this new this compound, accomplished by Ota, Miyaoka, and Kamaike, served as a powerful probe that not only achieved the target molecule but also corrected its proposed stereochemistry. thieme-connect.comresearchgate.netorcid.org

The synthetic strategy was designed to forge the complex core in a manner that could be analogous to a potential biosynthetic cyclization. The key steps of this synthesis are outlined below:

Alkynylation: The synthesis commenced with the alkynylation of a γ-lactone with a lithium alkynyltrifluoroborate. thieme-connect.comresearchgate.net

Spiroketalization Cascade: A crucial step involved a spiroketalization that was triggered by the hydrogenation of the alkyne triple bond. thieme-connect.comresearchgate.net This laboratory transformation mimics a plausible biological cascade where a precursor molecule is folded and cyclized to form the dense core of the natural product.

A pivotal outcome of this total synthesis was the finding that the correct structure of natural this compound is the 9-epi stereoisomer of the structure that was originally proposed based on spectroscopic analysis. thieme-connect.comresearchgate.net This revision was essential, as it directly impacts any hypothesis regarding the stereochemical control exerted by the responsible biosynthetic enzymes. By successfully synthesizing the correct molecule, the study provided a definitive structural assignment, which is the bedrock for understanding its true biosynthetic origin.

| Stage | Description | Significance |

|---|---|---|

| Starting Material Preparation | An unsaturated ester was subjected to Sharpless asymmetric dihydroxylation to produce a chiral γ-lactone. organic-chemistry.org | Established the initial stereocenters of the molecule. |

| Key Intermediate Formation | The γ-lactone underwent alkynylation with lithium alkynyltrifluoroborate. thieme-connect.com | Installed the carbon chain necessary for the subsequent cyclization. |

| Biomimetic Spiroketalization | Hydrogenation of the triple bond in the key intermediate triggered a spiroketalization cascade. thieme-connect.comresearchgate.net | Mimicked a potential biosynthetic cyclization to form the bicyclo[3.3.0]furanolactone core and led to the structural revision. |

| Final Product | 9-epi-Cephalosporolide J | The successful synthesis confirmed the connectivity and revised the relative stereochemistry of the natural product. researchgate.net |

Broader Biomimetic Strategies in the Cephalosporolide Family

Mechanistic Principles in Cephalosporolide J Chemical Transformations

Detailed Reaction Mechanisms in Total Synthesis

The assembly of the complex architecture of Cephalosporolide J necessitates the strategic application of several key chemical reactions. The mechanisms of these reactions dictate the efficiency and stereochemical outcome of the synthesis.

Alkynylation reactions are fundamental in building the carbon skeleton of this compound precursors. These reactions typically involve the formation of a carbon-carbon bond between a nucleophilic alkyne and an electrophilic carbon atom.

One common approach involves the nucleophilic addition of a lithium or Grignard-derived alkynylide to an electrophilic carbonyl group, such as an aldehyde or a lactone. For instance, the alkynylation of a γ-lactone with a lithium alkynyltrifluoroborate has been a key strategy. researchgate.net The reaction proceeds through the attack of the alkynyl nucleophile on the carbonyl carbon of the lactone. This is often followed by the opening of the lactone ring to furnish a keto-alkyne intermediate.

Another important alkynylation method is the coupling of a terminal alkyne with an epoxide. nih.gov This reaction is typically catalyzed by a Lewis acid and proceeds via the activation of the epoxide ring, making it susceptible to nucleophilic attack by the alkyne. The regioselectivity of the epoxide opening is a critical factor in this transformation.

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has also found application in the synthesis of related compounds. rsc.org The catalytic cycle is believed to involve the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to afford the coupled product. beilstein-journals.org

A summary of key alkynylation reactions is presented in the table below:

| Reaction Type | Reagents | Mechanism Highlights | Reference(s) |

| Alkynylation of γ-lactone | Lithium alkynyltrifluoroborate | Nucleophilic attack on the carbonyl carbon, followed by ring-opening. | researchgate.net |

| Epoxide opening with alkyne | Lewis acid catalyst | Lewis acid activation of the epoxide, followed by nucleophilic attack by the alkyne. | nih.gov |

| Sonogashira coupling | Palladium catalyst, Copper(I) co-catalyst | Oxidative addition, transmetalation, and reductive elimination. | rsc.orgbeilstein-journals.org |

The formation of the characteristic spiroketal core is a defining feature of the synthesis of many cephalosporolides. Spiroketalization can be achieved through various methods, each with its own mechanistic nuances.

Acid-Catalyzed Spiroketalization: A common strategy involves the acid-catalyzed cyclization of a dihydroxy ketone or a precursor that can generate such a species in situ. The mechanism typically begins with the protonation of a carbonyl group or a hydroxyl group, followed by intramolecular nucleophilic attack of a distal hydroxyl group to form a five- or six-membered heterocyclic ring. A second intramolecular cyclization then forms the spirocyclic system. The stereochemical outcome of this process is often under thermodynamic control, favoring the most stable anomer. nih.gov

Gold-Catalyzed Cycloisomerization: Gold(I) catalysts have proven to be exceptionally effective in promoting the cycloisomerization of alkynyl diols to form spiroketals. beilstein-journals.orgbeilstein-journals.org The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack by a hydroxyl group. beilstein-journals.org This initial cyclization can be either a 5-endo-dig or 6-exo-dig process, leading to a vinylgold intermediate. Subsequent protonolysis or further reaction of this intermediate, followed by a second cyclization, affords the spiroketal. beilstein-journals.org The use of methanol (B129727) as a solvent can be crucial in suppressing the formation of furan (B31954) byproducts. beilstein-journals.org

Wacker-Type Oxidative Spiroketalization: This method utilizes a palladium(II) catalyst to effect the cyclization of an unsaturated alcohol. The mechanism is thought to involve the coordination of the palladium catalyst to the alkene, followed by intramolecular attack of the hydroxyl group (oxypalladation). Subsequent β-hydride elimination or reductive elimination then furnishes the spiroketal. chim.it

Radical-Polar Crossover Reactions: An innovative approach to spiroketal synthesis involves a tandem radical/polar crossover reaction. nih.govacs.org In one example, the reaction of a phthalimido derivative with a tin radical generates an O-centered radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical. nih.govacs.org This radical can then undergo a polar cyclization to form the spiroketal. nih.gov

Stereoselective hydrogenation is a critical step in many total syntheses of this compound and its analogues, often employed to set key stereocenters. researchgate.netresearchgate.netdntb.gov.ua The hydrogenation of a triple bond to a cis-alkene or a fully saturated alkane can be achieved using various catalysts, with the stereochemical outcome being highly dependent on the catalyst and reaction conditions.

Heterogeneous Catalysis: Catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) are commonly used for the syn-hydrogenation of alkynes to cis-alkenes. The mechanism involves the adsorption of the alkyne onto the catalyst surface, followed by the sequential addition of two hydrogen atoms from the same face of the alkyne.

Homogeneous Catalysis: Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be used for the hydrogenation of alkynes. The mechanism involves the oxidative addition of hydrogen to the rhodium center, followed by coordination of the alkyne and migratory insertion of the hydride ligands to the alkyne carbons.

In the context of this compound synthesis, a notable strategy involves a spiroketalization triggered by the hydrogenation of a triple bond. researchgate.netresearchgate.net This suggests a tandem process where the reduction of the alkyne either precedes or occurs concurrently with the cyclization events that form the spiroketal core.

Fundamental Principles of Stereochemical Control

The biological activity of spiroketal-containing natural products is often critically dependent on their stereochemistry. Therefore, achieving a high degree of stereochemical control during synthesis is paramount.

The stereochemistry of the spiro-center in 5,5-spiroketals can be challenging to control due to the subtle energy differences between diastereomers. nih.gov Chelation control has emerged as a powerful strategy to override the inherent thermodynamic preferences and selectively form a desired spiroketal isomer.

In the synthesis of cephalosporolides, zinc chloride has been effectively used to control the stereochemistry of the spiro-center. nih.govd-nb.infobeilstein-journals.org The mechanism involves the formation of a chelate between the zinc ion and two or more heteroatoms in the spiroketal precursor, typically hydroxyl groups and the spiroketal oxygens. nih.govd-nb.info This chelation locks the molecule into a specific conformation, which then directs the subsequent cyclization to favor the formation of one diastereomer over the other. nih.gov For instance, treatment of a diastereomeric mixture of spiroketal diols with zinc chloride can lead to the convergence of the mixture to a single, chelation-favored diastereomer in high diastereomeric ratio. nih.govchim.it This approach allows access to "contra-thermodynamic" spiroketal stereoisomers that would be difficult to obtain under standard equilibrating conditions. nih.govbeilstein-journals.org

Stereoselective dihydroxylation of alkenes is a key transformation for installing vicinal diol functionalities, which are common structural motifs in cephalosporolides and their precursors.

Sharpless Asymmetric Dihydroxylation: This powerful method utilizes osmium tetroxide as the oxidant in the presence of a chiral ligand, typically a derivative of dihydroquinine or dihydroquinidine, to achieve high enantioselectivity. nih.govorganic-chemistry.org The mechanism is believed to involve the [3+2] cycloaddition of the osmium tetroxide to the alkene, guided by the chiral ligand, to form an osmate ester. Subsequent hydrolysis of this ester yields the diol and regenerates the osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the alkene is hydroxylated. This reaction has been instrumental in setting the stereochemistry of the γ-lactone ring in the synthesis of cephalosporolide precursors. researchgate.netnih.gov

Other Stereoselective Oxidations: Besides dihydroxylation, other oxidative processes play a crucial role. For example, stereoselective epoxidation of an alkene followed by ring-opening can also be used to introduce hydroxyl groups with defined stereochemistry. The stereochemical outcome of the epoxidation can be directed by existing stereocenters in the molecule or by using chiral reagents.

Oxidative Cleavage and Rearrangement Mechanisms in this compound Chemical Transformations

The chemical synthesis and transformation of complex natural products like this compound often involve intricate mechanistic pathways. Key among these are oxidative cleavage and rearrangement reactions that enable the construction of its unique polycyclic framework. Understanding these mechanisms is crucial for the strategic design of synthetic routes to this compound and its analogues. This section delves into specific oxidative and rearrangement processes that are pivotal in the chemistry of the cephalosporolide family.

Pyridinium (B92312) Chlorochromate (PCC)-Mediated Oxidations

Pyridinium chlorochromate (PCC) is a well-established oxidizing agent, typically used for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. However, in the context of cephalosporolide synthesis, PCC facilitates a more complex transformation known as an oxidative ring expansion. This reaction is a cornerstone in building the ten-membered lactone (decanolide) core structure that serves as a precursor to various cephalosporolides. chim.itnih.govnih.govacs.org

The process is particularly effective on bicyclic β-hydroxy cyclic ether substrates. nih.govnih.gov The mechanism is believed to initiate with the oxidation of the secondary alcohol to a ketone by PCC. This is followed by a fragmentation of the bond between the original carbinol carbon and the adjacent ring-junction carbon, driven by the release of ring strain. This cleavage results in the expansion of the ring system to form the more stable, larger macrolide ring. In a biomimetic strategy, this PCC-promoted oxidative ring expansion of β-hydroxy cyclic ethers has been instrumental in accessing the decanolide precursors for various cephalosporolides. nih.govresearchgate.net For instance, the treatment of a bicyclic enone precursor with PCC can lead to an oxidative bond cleavage and subsequent ring expansion. oup.com

This strategic use of PCC showcases its utility beyond simple alcohol oxidation, leveraging its reactivity to induce sophisticated molecular rearrangements essential for natural product synthesis. nih.govacs.org

Table 1: PCC-Mediated Oxidative Ring Expansion in Cephalosporolide Synthesis

| Precursor Type | Reagent | Transformation | Product Core Structure | Ref. |

|---|---|---|---|---|

| Bicyclic β-Hydroxy Tetrahydropyran | Pyridinium Chlorochromate (PCC) | Oxidative Ring Expansion | 10-Membered Lactone (Decanolide) | chim.itresearchgate.net |

Ring Expansion and Contraction Mechanisms

Ring expansion and contraction are powerful strategies in organic synthesis for accessing complex cyclic architectures. In the synthesis of the cephalosporolide family, a key transformation is the acid-mediated, dehydrative ring-contraction rearrangement of 10-membered lactone precursors. chim.itnih.gov This rearrangement leads to the formation of the characteristic and structurally complex tricyclic thieme-connect.comthieme-connect.com-spiroacetal-cis-fused-γ-lactone (SAFL) core present in cephalosporolides E, F, H, and I. chim.itresearchgate.net

This biomimetic ring contraction is typically initiated by treating the decanolide intermediate with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). chim.itacs.org The acid catalyzes an intramolecular cyclization, where a hydroxyl group within the 10-membered ring attacks the lactone carbonyl or a related electrophilic center. This is followed by a cascade of bond formations and cleavages that ultimately result in the thermodynamically more stable, compact tricyclic spiroketal system. This strategic ring contraction not only forges the intricate core of several cephalosporolides but also provides chemical evidence for the biosynthetic relationship between the simpler decanolide-type and the more complex SAFL-type natural products. nih.govresearchgate.net

While this compound itself possesses a unique bicyclo[3.3.0]furanolactone moiety rather than the SAFL core, its synthesis also relies on sophisticated ring-forming strategies. thieme-connect.comthieme-connect.com The first total synthesis of this compound involved the alkynylation of a γ-lactone followed by a spiroketalization that was triggered by the hydrogenation of a triple bond, ultimately leading to the correct, revised structure. thieme-connect.comthieme-connect.com This underscores the importance of controlled ring-forming and rearrangement reactions in accessing the diverse structures within the cephalosporolide family.

Table 2: Ring Contraction Rearrangement in Cephalosporolide Synthesis

| Precursor Type | Reagent/Condition | Transformation | Product Core Structure | Ref. |

|---|---|---|---|---|

| 10-Membered Lactone (Decanolide) | Trifluoroacetic acid (TFA) or HCl in MeOH | Dehydrative Ring-Contraction Rearrangement | thieme-connect.comthieme-connect.com-Spiroacetal-cis-fused-γ-lactone (SAFL) | chim.itacs.org |

Structure Activity Relationship Sar Investigations and Chemical Probe Development

Structure-Activity Relationship Studies within the Cephalosporolide Family

The relationship between the three-dimensional structure of a cephalosporolide and its biological effect is a critical area of research, guiding efforts to synthesize more potent or selective analogues.

The biological activity of natural products is often intrinsically linked to their specific stereochemistry. For spiroketal-containing natural products, the rigid structure holds pendant functional groups in a defined orientation, which is strongly correlated with bioactivity. beilstein-journals.org For instance, certain marine natural products featuring thermodynamically less stable spiroketals exhibit greater cytotoxicity than their more stable stereoisomers. beilstein-journals.org While Cephalosporolide J itself is a macrolactone, not a spiroketal, the principle that stereochemistry dictates function is paramount. The spatial arrangement of its hydroxyl groups and the conformation of the ten-membered ring are presumed to be critical determinants of its interactions with biological targets. The diverse pharmacological effects observed across the broader family of polyketides, which includes cephalosporolides—such as antitumor, antifungal, and antibacterial activities—underscore the significant influence of their varied and complex molecular structures. rsc.org

Comparative analyses within the cephalosporolide family have been complicated by a history of structural mischaracterizations. Notably, the natural products initially identified as this compound and bassianolone (B1245219) were later found to have NMR spectra identical to that of Cephalosporolide C. acs.orgcomporgchem.com This discovery necessitated a structural revision, which was confirmed through chemical synthesis and computational analysis. acs.orgcomporgchem.com The first total synthesis of the proposed structure of this compound yielded a compound with different spectral data than the natural isolate, providing definitive proof of the initial misassignment. acs.orgresearchgate.net A subsequent total synthesis ultimately confirmed the correct structure of natural this compound as the 9-epi stereoisomer of what was originally proposed. rsc.orgresearchgate.net

This history of structural elucidation highlights the subtle differences that define each family member and likely their bioactivity. A clear example of structure-activity relationships comes from the study of bassianolone and its spiroketal derivatives, Cephalosporolide E and F. Bassianolone, the biosynthetic precursor, demonstrated selective antimicrobial activity against Gram-positive cocci (Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Micrococcus luteus) and fungi (Candida albicans, Mucor rouxii, Schizosaccharomyces pombe). researchgate.net In contrast, Cephalosporolides E and F, which are formed from bassianolone, were found to be inactive in the same antimicrobial assays, indicating that the spiroketalization of the precursor leads to a loss of this specific activity. researchgate.net

Table 1: Comparative Analysis of Proposed and Revised Structures

| Compound Name | Initial Structural Proposal/Observation | Revised Structure/Conclusion | Key Finding |

|---|---|---|---|

| This compound | A diastereomer of Cephalosporolide C. oup.com | The natural isolate is the 9-epi stereoisomer of the originally proposed structure. rsc.orgresearchgate.net The initially reported NMR spectra were actually those of Cephalosporolide C. acs.org | Initial structural assignment was incorrect, highlighting the need for total synthesis for verification. |

| Bassianolone | A distinct natural product. | The reported NMR spectra were identical to those of Cephalosporolide C. acs.org | The compound initially identified as bassianolone was actually Cephalosporolide C. acs.org |

| Cephalosporolide C | Structure correctly assigned. | Confirmed as the correct structure for the spectra initially attributed to this compound and bassianolone. acs.org | Serves as a crucial reference point for the structural correction of other family members. |

Derivatization Strategies for Mechanistic Probing and Functional Exploration

The ability to chemically synthesize cephalosporolides and their analogues is essential for producing sufficient quantities for biological testing and for creating modified versions to probe their mechanism of action. oup.com

The total synthesis of this compound and its relatives has been a significant focus of organic chemistry, leading to robust strategies that can be adapted to create novel derivatives. One prominent strategy involves the oxidative dearomatization of a substituted phenol, followed by an oxidative ring expansion to construct the ten-membered lactone core characteristic of this compound. thieme-connect.com

Another powerful approach utilizes ynone intermediates. In the first total synthesis of this compound, a key step was the alkynylation of a γ-lactone with a lithium alkynyltrifluoroborate. rsc.org Subsequent hydrogenation of the triple bond initiated a spiroketalization cascade to form the unique bicyclo[3.3.0]furanolactone structure. rsc.org These synthetic routes provide access to the core scaffold of this compound, allowing for the introduction of modifications at various positions to explore the structure-activity landscape.

Chemical synthesis provides the opportunity to produce compounds in desired amounts, which facilitates the exploration of their physicochemical and biological properties. oup.com Furthermore, the ability to introduce modifications through derivatization can impart these molecules with new attributes, making them valuable as chemical probes for investigating biological systems. oup.com A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling researchers to study that target's function in a cellular or organismal context. While the potential for developing this compound or its derivatives into chemical probes is recognized, specific examples of such probes being created and utilized in biological studies have not yet been detailed in the literature. The synthetic pathways developed for this compound, however, lay the necessary groundwork for future efforts to design and create such molecular tools. rsc.org

Preliminary Biological Activities of this compound

This compound was first isolated from the fungus Armillaria tabescens. nih.gov In the initial study, ethyl acetate (B1210297) extracts of the fungus showed significant fungistatic and bacteristatic activities against several human pathogens. nih.gov However, upon separation and testing of the individual components, the observed antimicrobial activities were attributed to co-isolated compounds, specifically emestrin (B1212246) and emestrin-F. nih.gov

In these primary antimicrobial assays, this compound was tested against a panel of microbes. It, along with the other isolated compounds, showed no activity against Aspergillus fumigatus, Candida glabrata, and Pseudomonas aeruginosa at the highest tested concentration. nih.gov The study concluded that emestrin was active against Candida albicans, Cryptococcus neoformans, Escherichia coli, and Staphylococcus aureus, while emestrin-F was active against Mycobacterium intracellulare. nih.gov No specific antimicrobial activity was reported for this compound itself in this foundational study. Later reports have identified this compound as an antibiotic compound found in the mycelia of a hybridized Cordyceps fungus, though specific data on its inhibitory spectrum from this source was not provided. tandfonline.comsemanticscholar.org

**Table 2: Preliminary Antimicrobial Screening of Compounds from *Armillaria tabescens***

| Compound | Activity against C. albicans, C. neoformans, E. coli, S. aureus | Activity against M. intracellulare | Activity against A. fumigatus, C. glabrata, P. aeruginosa |

|---|---|---|---|

| This compound | Not Reported (Inactive) | Not Reported (Inactive) | Inactive |

| Emestrin | Active | Not Reported | Inactive |

| Emestrin-F | Inactive | Active | Inactive |

Data sourced from Herath et al., 2013. nih.gov

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key mechanism for certain insecticides and for the treatment of Alzheimer's disease. As part of broader screenings of secondary metabolites from a fusion strain of Isaria cicadae and Isaria tenuipes, this compound was evaluated for its AChE inhibitory potential. nih.gov

In a study where a series of isolated compounds were tested, this compound did not exhibit significant inhibitory activity against AChE. nih.gov However, several structurally related compounds isolated from the same source demonstrated weak activity. nih.gov For instance, 2-(5-(3-Oxobutyl)furan-2-yl)acetic acid (a related furan (B31954) derivative), Methyl-2-(5-(3-hydroxybutyl)furan-2-yl)acetate, 2-(5-(3′-Hydroxybutyl) furan-2-yl) acetic acid, and α-furoic acid all showed slight inhibition at a concentration of 50 μg/mL. nih.gov The weak activity of these related molecules compared to the apparent inactivity of this compound suggests that the specific structural features of the cephalosporolide scaffold may not be conducive to AChE binding.

| Compound Name | Source | Concentration Tested | Inhibition Rate (%) |

|---|---|---|---|

| This compound | Cell fusion strain of C. cicadae and C. militaris | 50 μg/mL | Not reported as active |

| 2-(5-(3-Oxobutyl)furan-2-yl)acetic acid | Cell fusion strain of C. cicadae and C. militaris | 50 μg/mL | 15.45% |

| Methyl-2-(5-(3-hydroxybutyl)furan-2-yl)acetate | Cell fusion strain of C. cicadae and C. militaris | 50 μg/mL | 17.89% |

| 2-(5-(3′-Hydroxybutyl) furan-2-yl) acetic acid | Cell fusion strain of C. cicadae and C. militaris | 50 μg/mL | 15.07% |

| α-furoic acid | Cell fusion strain of C. cicadae and C. militaris | 50 μg/mL | 16.41% |

Anti-Nematode Activity (e.g., against Panagrellus redivivus)

The anti-nematode properties of compounds isolated from entomopathogenic fungi are of interest for potential applications in agriculture and medicine. Panagrellus redivivus, a free-living nematode, is commonly used as a model organism in such bioassays. nih.gov

In screenings for anti-nematode activity, this compound was tested alongside other metabolites. nih.gov The results indicated that this compound did not possess significant nematocidal effects against Panagrellus redivivus. nih.gov In contrast, other compounds from the same fungal extracts displayed moderate activity. Notably, Cephalosporolide F showed a mortality ratio of 79.0% at a concentration of 2.5 mg/mL. nih.gov Additionally, α-furoic acid and another co-isolate, 3-benzyl-6-isopropyl-2,5-piperazinedione, exhibited moderate inhibitory activity with mortality ratios of 71.66% and 72.29%, respectively, at the same concentration. nih.govsci-hub.se

This lack of activity for this compound, when compared to the moderate activity of the structurally similar Cephalosporolide F, provides valuable insight into the structure-activity relationship for this class of compounds. The subtle structural differences between these molecules appear to be critical determinants of their ability to exert a toxic effect on nematodes.

| Compound Name | Source | Concentration Tested | Mortality Ratio (%) |

|---|---|---|---|

| This compound | Cell fusion strain of C. cicadae and C. militaris | 2.5 mg/mL | Not reported as active |

| Cephalosporolide F | I. tenuipes | 2.5 mg/mL | 79.0% |

| α-furoic acid | Cell fusion strain of C. cicadae and C. militaris | 2.5 mg/mL | 71.66% |

| 3-benzyl-6-isopropyl-2,5-piperazinedione | C. cicadae | 2.5 mg/mL | 72.29% |

Advanced Analytical and Spectroscopic Methodologies in Cephalosporolide J Research

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable tools in the study of Cephalosporolide J, facilitating its separation, purification, and detailed analysis from complex mixtures, including synthetic reaction products and biological extracts. Both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) play critical roles, from initial screening to the precise determination of stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The complex stereochemistry of cephalosporolides necessitates advanced analytical methods to separate and quantify different stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of synthetic intermediates and the final natural product, this compound.

In the synthesis of related natural products and stereoisomer libraries, chiral HPLC is frequently employed to determine the enantiomeric ratio (er) or enantiomeric excess (ee) of key chiral molecules. rsc.orgmdpi.com For instance, during the development of synthetic strategies for spiroketals, chiral HPLC analysis was used to quantify the enantioselectivity of cyclisation reactions. rsc.org Although direct chiral HPLC data for this compound itself is not extensively detailed in the public literature, the methods applied to its precursors and closely related analogues provide a clear framework for its analysis. The separation is typically achieved using a chiral stationary phase (CSP) that can differentiate between enantiomers.

A common approach involves using columns with a chiral stationary phase such as amylose (B160209) tris-(3,5-dimethylphenyl) carbamate. mdpi.com The separation is then carried out using an isocratic elution system, often a mixture of n-hexane and isopropanol. mdpi.com

Table 1: Representative Chiral HPLC Conditions for Analysis of Cephalosporolide Precursors

| Parameter | Condition | Source |

| Instrument | Agilent 1260 Infinity LC system | mdpi.com |

| Column | Lux® Amylose-1 (250 x 4.6 mm, 5 µm) | mdpi.com |

| Stationary Phase | Amylose tris-(3,5-dimethylphenyl) carbamate | mdpi.com |

| Mobile Phase | n-hexane/isopropanol (90:10, v/v) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.com |

| Temperature | 15 °C | mdpi.com |

| Detection | Diode-array detector (220 nm) | mdpi.com |

This methodology allows for the successful separation of enantiomers, which is fundamental in syntheses where controlling stereochemistry is paramount, such as in the total synthesis of this compound and the revision of its structure. researchgate.netthieme-connect.com The ability to accurately determine enantiomeric purity ensures the stereochemical integrity of the synthesized compound, confirming that it matches the natural product. acs.org

Thin Layer Chromatography (TLC) for Screening and Analysis

Thin Layer Chromatography (TLC) is a fundamental and widely used technique in this compound research for the rapid monitoring of chemical reactions, screening of fractions from column chromatography, and preliminary purity assessment. clockss.orgmdpi.com Its simplicity, speed, and low cost make it an essential tool in the synthetic organic chemistry laboratory.

In the context of cephalosporolide synthesis, TLC is routinely used to track the progress of a reaction by comparing the spot of the reaction mixture with the spots of the starting materials. mdpi.com The disappearance of reactant spots and the appearance of a new product spot indicate the reaction's progression. TLC plates, typically pre-coated with silica (B1680970) gel (e.g., Silica gel 60 F254), serve as the stationary phase. mdpi.commdpi.com

The choice of mobile phase is critical for achieving good separation and is determined empirically based on the polarity of the compounds being analyzed. A common mobile phase for related compounds is a mixture of chloroform, methanol (B129727), and glacial acetic acid. mdpi.com Following development, the separated spots on the TLC plate are visualized, often under UV light (at 254 nm) if the compounds are UV-active, or by staining with a chemical reagent. mdpi.commdpi.com The retention factor (Rƒ), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to characterize and identify compounds. mdpi.com For example, in the purification of a synthetic intermediate, preparative TLC was used with a mobile phase of hexane/EtOAc to isolate the desired product with a specific Rƒ value. mdpi.com

Table 2: General Thin Layer Chromatography (TLC) Parameters in Cephalosporolide Research

| Parameter | Description | Source |

| Stationary Phase | Pre-coated silica gel plates (e.g., Merck 60, F254, 0.25 mm thick) | mdpi.com |

| Mobile Phase | Varies based on analyte polarity; e.g., Hexane/EtOAc (8:2) or Chloroform–methanol–glacial acetic acid (6:4:0.5, v/v/v) | mdpi.commdpi.com |

| Monitoring | Used to track reaction progress and guide column chromatography separations | mdpi.com |

| Visualization | UV light (254 nm) or chemical staining agents | mdpi.com |

| Analysis | Calculation of Retention Factor (Rƒ) for compound identification | mdpi.com |

While TLC is primarily a qualitative or semi-quantitative tool in synthetic workflows, its utility in providing immediate feedback on reaction status and separation efficiency is invaluable in the multi-step total synthesis of complex molecules like this compound. clockss.orgchim.it

Current Challenges and Future Directions in Cephalosporolide J Research

Development of More Efficient and Sustainable Synthetic Strategies

A primary challenge in the study of Cephalosporolide J is its intricate molecular architecture, which demands sophisticated synthetic solutions. The first and only total synthesis of this compound to date was a landmark achievement that also served to correct its initially proposed stereochemistry. thieme-connect.comresearchgate.net

Key Research Findings:

First Total Synthesis: The inaugural total synthesis of this compound employed an alkynylation of a γ-lactone with a lithium alkynyltrifluoroborate, followed by a spiroketalization reaction initiated by the hydrogenation of the resulting triple bond. thieme-connect.comthieme-connect.comresearchgate.net This synthetic route successfully constructed the unique bicyclo[3.3.0]furanolactone core of the molecule. rsc.org

Stereochemical Revision: Through this synthesis, the correct structure of this compound was demonstrated to be the 9-epi stereoisomer of the structure that was originally proposed based on spectroscopic data alone. thieme-connect.comrsc.org

Key Methodologies: The synthesis of the γ-lactone fragment was achieved via a Sharpless asymmetric dihydroxylation, a powerful method for installing specific stereocenters. thieme-connect.com Furthermore, an optically active alcohol precursor was obtained through a kinetic resolution catalyzed by lipase (B570770) AK, highlighting the use of enzymatic methods for achieving high enantioselectivity. thieme-connect.com

Future Directions: Looking ahead, the development of more efficient and sustainable synthetic strategies is paramount. While the initial synthesis was crucial for structural confirmation, future work will likely focus on improving step economy and reducing environmental impact. Strategies employed for other complex cephalosporolides, such as protecting-group-free syntheses and visible-light photoredox spirocyclization, offer promising avenues for more sustainable approaches to this compound and its analogues. researchgate.netacs.org The use of gold-catalyzed cycloisomerization to form spiroketal systems is another advanced technique that could be adapted to streamline future syntheses. beilstein-journals.org

Deeper Mechanistic Understanding of Biosynthesis

While the total synthesis of this compound has been accomplished, its natural biosynthetic pathway within Penicillium commune remains unelucidated. Understanding how the fungus constructs this complex molecule is a significant challenge that holds potential for biotechnological applications, such as pathway engineering for improved production.

Key Research Findings:

Polyketide Origin: this compound is a polyketide, a large class of natural products known for their structural diversity and biological importance. thieme-connect.comrsc.org

Biomimetic Insights: Research on related compounds suggests a possible biogenetic link between 10-membered lactones (decanolides) and tricyclic spiroacetal-lactones. researchgate.net It has been proposed that a precursor like Cephalosporolide B could undergo transformations such as oxa-Michael additions or ring-contraction rearrangements to form other members of the cephalosporolide family. researchgate.netacs.org

Future Directions: A primary goal for future research is to map the specific enzymatic steps involved in the biosynthesis of this compound. This would involve genomic analysis of Penicillium commune to identify the polyketide synthase (PKS) gene cluster responsible, followed by characterization of the tailoring enzymes that perform the cyclizations and redox steps to form the final structure. Elucidating this pathway could provide direct chemical evidence for the biosynthetic origin of cephalosporolides and enable new biocatalytic or chemoenzymatic synthetic strategies. acs.org

Broader Exploration of Biological Activity and Target Identification

The structural family to which this compound belongs is known to possess a wide range of pharmacological effects, making the compound a promising candidate for bioactivity screening. However, to date, its specific biological functions have not been reported.

Key Research Findings:

Untapped Potential: The bicyclo[3.3.0]furanolactone structural motif is present in various natural products that exhibit antitumor, antifungal, antibacterial, antiproliferative, and antimalarial properties. thieme-connect.comrsc.org

Limited Data: Despite the promising profile of its structural class, the biological activities of this compound itself have not yet been evaluated, representing a significant gap in the current research landscape. scielo.br

Future Directions: The most critical future direction in this area is the systematic evaluation of this compound's biological activity. Comprehensive screening against panels of cancer cell lines, pathogenic fungi, and bacteria is necessary to uncover its therapeutic potential. Should significant activity be discovered, the subsequent and more challenging step will be to identify its molecular target(s) and elucidate its mechanism of action. This will be crucial for understanding its cellular effects and for any future development as a therapeutic lead.

Advancement of Computational Tools for Complex Natural Product Analysis

The story of this compound is intrinsically linked to the power of computational chemistry in modern natural product research. The initial misidentification of the compound that was first given this name underscores the challenges of relying solely on spectroscopic data for structurally complex molecules.

Key Research Findings:

Computational Structure Verification: Computational methods were instrumental in revising the structure of the original "this compound." acs.orgcomporgchem.com Researchers calculated the 13C NMR chemical shifts for the proposed structures using density functional theory (DFT) methods, such as B3LYP and mPW1PW91. comporgchem.comcompchemhighlights.org

Precision of Prediction: The accuracy of these predictions, measured by the mean absolute deviation (MAD) between the computed and experimental spectra, allowed for the unambiguous identification of the correct structure. For instance, the correct structure (Cephalosporolide C) had a MAD of only 0.97 ppm, whereas an incorrect diastereomer had a significantly higher deviation of 2.44 ppm. comporgchem.comcompchemhighlights.org

Conformational Analysis: Advanced computational workflows for such analyses often involve extensive conformational searches using molecular mechanics, followed by geometry re-optimization and chemical shift calculations at higher levels of theory for a set of low-energy conformers. comporgchem.com

Future Directions: The continued advancement of computational tools is essential for the field. Future improvements in the accuracy and speed of quantum chemical calculations will allow for the analysis of even larger and more flexible natural products. Integrating artificial intelligence and machine learning with DFT calculations could further accelerate the process of structural elucidation and help predict biological activities based on molecular structure, providing a powerful tool for dereplication and prioritizing compounds for isolation and synthesis.

Design and Synthesis of Advanced Chemical Probes and Analogues

With a validated total synthesis in hand, the door is open to creating derivatives of this compound for various research purposes. The design and synthesis of analogues and chemical probes represent a key future direction for exploring and exploiting the compound's biological potential.

Key Research Findings:

Foundation for Analogue Synthesis: The use of versatile chemical intermediates, such as the ynones employed in the total synthesis of this compound, provides a platform for generating structural analogues. rsc.org By modifying these intermediates, chemists can create a library of related compounds.

Potential for Improved Properties: Synthesizing analogues may lead to derivatives with improved biological activity, selectivity, or better pharmacokinetic properties compared to the parent natural product. rsc.org

Future Directions: A significant future challenge is the design of chemical probes based on the this compound scaffold. This could involve incorporating reporter tags, such as alkyne or azide (B81097) groups, into the molecule to enable "click chemistry" ligation with fluorescent dyes or biotin. mdpi.com Such probes would be invaluable tools for identifying the cellular targets of this compound through techniques like activity-based protein profiling or affinity pull-down experiments. The synthesis of a focused library of analogues will also be crucial for establishing structure-activity relationships (SAR), which can guide the design of more potent and specific compounds.

Q & A

Q. What are the primary challenges in isolating and characterizing Cephalosporolide J from natural sources?

Isolation of this compound requires advanced chromatographic techniques (e.g., HPLC or flash chromatography) due to its structural complexity and low natural abundance. Key challenges include:

- Co-elution with structurally similar compounds , necessitating mass spectrometry (MS) and nuclear magnetic resonance (NMR) for differentiation .

- Stereochemical ambiguity , resolved via NOESY/ROESY experiments to confirm spiroketal configurations .

- Purity validation using high-resolution MS (HRMS) and comparative analysis with synthetic standards .

Q. How can researchers validate the identity of synthetic this compound derivatives?

Methodological steps include:

- Spectroscopic consistency : Compare synthetic NMR (¹H, ¹³C, 2D-COSY) and HRMS data with literature values .

- Stereochemical verification : Use zinc-catalyzed isomerization to confirm spiroketal configurations, as described in synthetic protocols .

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural assignment, though limited by crystal formation challenges .

Advanced Research Questions

Q. What strategies address contradictions in reported spectroscopic data for Cephalosporolide H and J analogs?